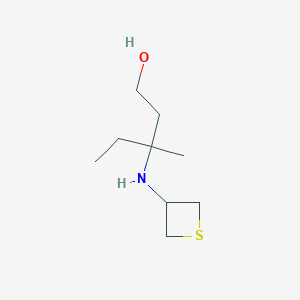
3-Methyl-3-(thietan-3-ylamino)pentan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-3-(thietan-3-ylamino)pentan-1-ol is an organic compound with the molecular formula C10H21NOS. It is a versatile chemical used in various scientific research and industrial applications. The compound features a thietane ring, which is a four-membered ring containing sulfur, attached to an amino group and a pentanol backbone. This unique structure imparts specific chemical properties and reactivity to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3-(thietan-3-ylamino)pentan-1-ol typically involves the following steps:
Formation of Thietane Ring: The thietane ring can be synthesized through the reaction of a suitable sulfur-containing precursor with an appropriate alkylating agent under controlled conditions.
Amination: The thietane ring is then subjected to amination using an amine source to introduce the amino group.
Attachment to Pentanol Backbone: The final step involves the attachment of the thietane-amino moiety to a pentanol backbone through a nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity. The use of automated reactors and purification systems ensures consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-3-(thietan-3-ylamino)pentan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thietane ring or the pentanol backbone.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and amine derivatives.
Substitution: Various substituted thietane and pentanol derivatives.
Wissenschaftliche Forschungsanwendungen
3-Methyl-3-(thietan-3-ylamino)pentan-1-ol finds applications in several scientific research fields:
Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-Methyl-3-(thietan-3-ylamino)pentan-1-ol involves its interaction with specific molecular targets and pathways. The thietane ring and amino group can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The compound’s unique structure allows it to modulate specific pathways, making it a valuable tool in biochemical and pharmacological studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methyl-3-pentanol: A tertiary alcohol with a similar pentanol backbone but lacking the thietane ring and amino group.
3-Methyl-1-pentanol: A primary alcohol with a similar structure but different functional groups.
3-Methyl-5-phenylpentan-1-ol: A compound with a phenyl group attached to the pentanol backbone.
Uniqueness
3-Methyl-3-(thietan-3-ylamino)pentan-1-ol is unique due to the presence of the thietane ring and amino group, which impart distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry, where other similar compounds may not be as effective.
Eigenschaften
Molekularformel |
C9H19NOS |
|---|---|
Molekulargewicht |
189.32 g/mol |
IUPAC-Name |
3-methyl-3-(thietan-3-ylamino)pentan-1-ol |
InChI |
InChI=1S/C9H19NOS/c1-3-9(2,4-5-11)10-8-6-12-7-8/h8,10-11H,3-7H2,1-2H3 |
InChI-Schlüssel |
XZBSQKAOZUZJDA-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)(CCO)NC1CSC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


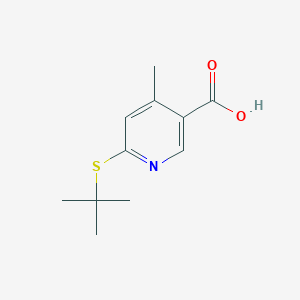
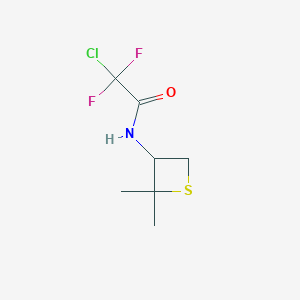

![4-{[(3-Methyloxetan-3-yl)methyl]amino}butanamide](/img/structure/B13009025.png)
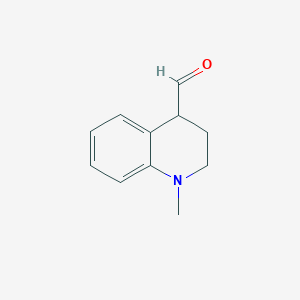
![1-Phenyl-1H-pyrrolo[2,3-c]pyridin-2(3H)-one](/img/structure/B13009051.png)

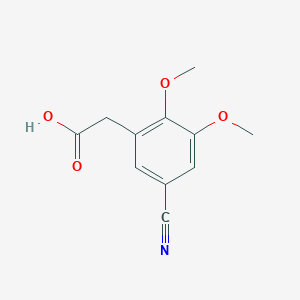


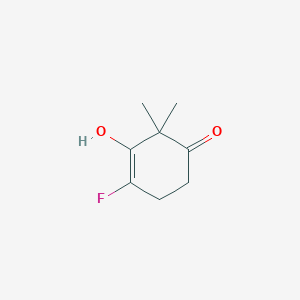
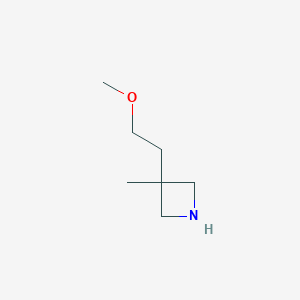
![7-Chloro-3-(4-methoxyphenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13009096.png)
![6,8-Dichloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B13009102.png)
